molecular formula C12H15NO7S B14455940 (2,2-Dimethyl-3-sulfooxy-3H-1-benzofuran-7-yl) N-methylcarbamate CAS No. 70988-90-8

(2,2-Dimethyl-3-sulfooxy-3H-1-benzofuran-7-yl) N-methylcarbamate

Cat. No.: B14455940
CAS No.: 70988-90-8
M. Wt: 317.32 g/mol
InChI Key: AOTMTYIASVQVJB-UHFFFAOYSA-N
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Description

(2,2-Dimethyl-3-sulfooxy-3H-1-benzofuran-7-yl) N-methylcarbamate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzofuran ring, which is a common motif in many biologically active molecules. The presence of the sulfooxy and carbamate groups further enhances its reactivity and potential utility in different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Dimethyl-3-sulfooxy-3H-1-benzofuran-7-yl) N-methylcarbamate typically involves multiple steps, starting from readily available precursors The benzofuran ring can be constructed through various methods, including cyclization reactions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the desired transformations. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2,2-Dimethyl-3-sulfooxy-3H-1-benzofuran-7-yl) N-methylcarbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

    Substitution: The sulfooxy and carbamate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfonic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2,2-Dimethyl-3-sulfooxy-3H-1-benzofuran-7-yl) N-methylcarbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its reactivity can help in the development of enzyme inhibitors or activators.

Medicine

In medicine, this compound may have potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of (2,2-Dimethyl-3-sulfooxy-3H-1-benzofuran-7-yl) N-methylcarbamate involves its interaction with specific molecular targets. The sulfooxy and carbamate groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. This interaction can affect various cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • (2,2-Dimethyl-3-sulfooxy-3H-1-benzofuran-7-yl) N-ethylcarbamate
  • (2,2-Dimethyl-3-sulfooxy-3H-1-benzofuran-7-yl) N-propylcarbamate

Uniqueness

(2,2-Dimethyl-3-sulfooxy-3H-1-benzofuran-7-yl) N-methylcarbamate is unique due to its specific combination of functional groups and the benzofuran ring. This combination provides distinct reactivity and potential applications that may not be present in similar compounds. The presence of the N-methylcarbamate group, in particular, can influence its biological activity and chemical properties.

Properties

CAS No.

70988-90-8

Molecular Formula

C12H15NO7S

Molecular Weight

317.32 g/mol

IUPAC Name

(2,2-dimethyl-3-sulfooxy-3H-1-benzofuran-7-yl) N-methylcarbamate

InChI

InChI=1S/C12H15NO7S/c1-12(2)10(20-21(15,16)17)7-5-4-6-8(9(7)19-12)18-11(14)13-3/h4-6,10H,1-3H3,(H,13,14)(H,15,16,17)

InChI Key

AOTMTYIASVQVJB-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C2=C(O1)C(=CC=C2)OC(=O)NC)OS(=O)(=O)O)C

Origin of Product

United States

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